

# Methylarbutin: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methylarbutin** (CAS No. 497-76-7), a glycoside of hydroquinone, is a compound utilized in the cosmetics industry for its skin-lightening properties. As a derivative of arbutin, its mechanism of action is primarily attributed to the inhibition of tyrosinase, a key enzyme in melanin synthesis. However, the toxicological profile of **Methylarbutin**, particularly concerning its potential to release hydroquinone, warrants a thorough examination. This technical guide provides an indepth overview of the available toxicological data on **Methylarbutin** and its closely related analogues, alpha-arbutin and beta-arbutin, to inform safety and risk assessments. Due to the limited publicly available toxicological data specifically for **Methylarbutin**, this report heavily relies on data from its structural analogues and clearly indicates where such data is used as a surrogate.

# **Chemical and Physical Properties**



| Property          | Value                                      | Reference |
|-------------------|--------------------------------------------|-----------|
| Chemical Name     | 4-Methoxyphenyl beta-D-<br>glucopyranoside |           |
| Synonyms          | Methylarbutin, Arbutin methyl ether        |           |
| CAS Number        | 497-76-7                                   | _         |
| Molecular Formula | C13H18O7                                   |           |
| Molecular Weight  | 286.28 g/mol                               |           |
| Appearance        | White to off-white crystalline powder      | _         |
| Solubility        | Soluble in water and alcohol               |           |

# **Toxicological Profile Acute Toxicity**

Limited specific data is available for the acute toxicity of **Methylarbutin**. A safety data sheet for a product containing **Methylarbutin** indicates that it is toxic if swallowed, in contact with skin, or if inhaled. However, the same document provides a dermal LD50 in rats of >2000 mg/kg, which typically corresponds to a lower toxicity classification. This discrepancy highlights the need for further clarification through specific studies.

For the related compound, alpha-arbutin, an acute oral toxicity study in rats showed no mortality or signs of toxicity at doses up to 2000 mg/kg, suggesting an LD50 greater than this value[1].

Table 1: Acute Toxicity Data



| Test                         | Species | Route  | Endpoint | Value        | Reference |
|------------------------------|---------|--------|----------|--------------|-----------|
| Methylarbutin                |         |        |          |              |           |
| Acute Dermal<br>Toxicity     | Rat     | Dermal | LD50     | > 2000 mg/kg | -         |
| Alpha-Arbutin<br>(Surrogate) |         |        |          |              |           |
| Acute Oral<br>Toxicity       | Rat     | Oral   | LD50     | > 2000 mg/kg | [1]       |

### **Repeated Dose Toxicity**

No specific sub-chronic or chronic toxicity studies for **Methylarbutin** were identified in the public domain. For alpha-arbutin, a 28-day subacute oral toxicity study in rats was conducted with doses up to 1000 mg/kg/day. While no mortality was observed, some changes in organ weights and clinical chemistry were noted at the highest dose[1]. The Scientific Committee on Consumer Safety (SCCS) has reviewed the toxicity of alpha- and beta-arbutin and established No-Observed-Adverse-Effect Levels (NOAELs) from repeated dose toxicity studies.

Table 2: Repeated Dose Toxicity Data (Surrogate Data for Alpha- and Beta-Arbutin)

| Compound      | Study<br>Duration | Species | Route  | NOAEL               | Reference |
|---------------|-------------------|---------|--------|---------------------|-----------|
| Alpha-Arbutin | 90-day            | Rat     | Dermal | 100 mg/kg<br>bw/day | [2][3]    |
| Beta-Arbutin  | 90-day            | Rat     | Oral   | 100 mg/kg<br>bw/day |           |

### **Genotoxicity and Mutagenicity**

A safety data sheet for a product containing **Methylarbutin** states that it is "suspected of causing genetic defects". However, specific genotoxicity data for **Methylarbutin** from standard



assays like the Ames test, in vitro chromosomal aberration test, or in vivo micronucleus test are not readily available in the public literature to substantiate this claim.

The SCCS has evaluated the genotoxicity of alpha- and beta-arbutin and concluded that they are not genotoxic.

Table 3: Genotoxicity Data (Surrogate Data for Alpha- and Beta-Arbutin)

| Assay                                      | Compound      | System               | Metabolic<br>Activation | Result   | Reference |
|--------------------------------------------|---------------|----------------------|-------------------------|----------|-----------|
| Bacterial<br>Reverse<br>Mutation<br>(Ames) | Alpha-Arbutin | S.<br>typhimurium    | With &<br>Without S9    | Negative |           |
| In vitro<br>Chromosoma<br>I Aberration     | Alpha-Arbutin | Human<br>Lymphocytes | With &<br>Without S9    | Negative |           |
| In vivo<br>Micronucleus<br>Test            | Alpha-Arbutin | Mouse Bone<br>Marrow | -                       | Negative | •         |
| Bacterial<br>Reverse<br>Mutation<br>(Ames) | Beta-Arbutin  | S.<br>typhimurium    | With &<br>Without S9    | Negative |           |
| In vitro<br>Chromosoma<br>I Aberration     | Beta-Arbutin  | Human<br>Lymphocytes | With &<br>Without S9    | Negative |           |
| In vivo<br>Micronucleus<br>Test            | Beta-Arbutin  | Mouse Bone<br>Marrow | -                       | Negative | _         |

# Carcinogenicity



No carcinogenicity studies on **Methylarbutin** were found. The SCCS opinions on alpha- and beta-arbutin do not indicate a carcinogenic potential for these related compounds. A key consideration in the safety assessment of any arbutin derivative is the potential release of hydroquinone, a substance with some evidence of carcinogenicity in animal studies. The SCCS has emphasized that the level of hydroquinone in cosmetic formulations containing arbutins should be as low as possible.

# **Reproductive and Developmental Toxicity**

There is no available data on the reproductive and developmental toxicity of **Methylarbutin**. For alpha- and beta-arbutin, the SCCS has reviewed reproductive and developmental toxicity studies and has not identified any significant concerns at relevant exposure levels.

Table 4: Reproductive and Developmental Toxicity Data (Surrogate Data for Alpha- and Beta-Arbutin)

| Compound      | Study Type        | Species | NOAEL<br>(Maternal) | NOAEL<br>(Developme<br>ntal) | Reference |
|---------------|-------------------|---------|---------------------|------------------------------|-----------|
| Alpha-Arbutin | Development<br>al | Rat     | 300 mg/kg<br>bw/day | 1000 mg/kg<br>bw/day         |           |
| Beta-Arbutin  | Development<br>al | Rat     | 100 mg/kg<br>bw/day | 300 mg/kg<br>bw/day          | -         |

### **Dermal and Ocular Irritation**

A safety data sheet for a product containing **Methylarbutin** indicates that it is not a skin or eye irritant based on studies performed according to OECD Guidelines 404 and 405, respectively.

Table 5: Dermal and Ocular Irritation Data



| Test            | Species | Result         | Guideline | Reference |
|-----------------|---------|----------------|-----------|-----------|
| Methylarbutin   |         |                |           |           |
| Skin Irritation | Rabbit  | Not irritating | OECD 404  |           |
| Eye Irritation  | Rabbit  | Not irritating | OECD 405  | _         |

#### **Skin Sensitization**

No quantitative skin sensitization data, such as from a Local Lymph Node Assay (LLNA), was found for **Methylarbutin**. The SCCS opinions on alpha- and beta-arbutin indicate that these substances are not considered to be skin sensitizers.

# Mechanism of Action and Potential for Hydroquinone Release

The primary mechanism of action for **Methylarbutin** as a skin-lightening agent is the inhibition of tyrosinase. A critical aspect of its toxicological profile is the potential for hydrolysis of the glycosidic bond, which would release hydroquinone. Hydroquinone is a substance with a more concerning toxicological profile, including potential for cytotoxicity and carcinogenicity. The stability of **Methylarbutin** and its potential to be metabolized to hydroquinone by skin microflora or enzymes is a key factor in its safety assessment. The SCCS has set strict limits for hydroquinone content in cosmetic products containing arbutins.



Click to download full resolution via product page

Figure 1. Simplified schematic of **Methylarbutin**'s mechanism of action and potential for hydroquinone-related toxicity.



# **Experimental Protocols**

Detailed methodologies for key toxicological experiments are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

## **Acute Oral Toxicity (as per OECD Guideline 423)**

The acute toxic class method is utilized. A stepwise procedure with a limited number of animals (typically rats) per step is employed. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of dosing at one level determines the dose for the next step. Observations for mortality and clinical signs of toxicity are conducted for up to 14 days.



Click to download full resolution via product page

Figure 2. Workflow for Acute Oral Toxicity Testing (OECD 423).



# **Dermal Irritation (as per OECD Guideline 404)**

A single dose of the test substance is applied to a small area of skin (approximately 6 cm<sup>2</sup>) of an albino rabbit. The exposure period is typically 4 hours. The skin is then observed for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

### **Eye Irritation (as per OECD Guideline 405)**

A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).

# Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-related increase in the number of revertants indicates a mutagenic potential.

# In Vitro Chromosomal Aberration Test (as per OECD Guideline 473)

Cultured mammalian cells (e.g., human lymphocytes, Chinese hamster ovary cells) are exposed to the test substance with and without metabolic activation. Cells are harvested at a suitable time after exposure, and metaphase chromosomes are examined for structural aberrations.

# In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)

Rodents (usually mice or rats) are exposed to the test substance. Bone marrow or peripheral blood is collected, and immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.



# Skin Sensitization: Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)

The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, a radiolabeled thymidine or other proliferation marker is injected, and the draining auricular lymph nodes are excised. The proliferation of lymphocytes in the lymph nodes is measured. A stimulation index (SI) of three or greater is considered a positive response, indicating sensitizing potential. The EC3 value, the concentration that induces an SI of 3, is used to estimate the sensitizing potency.

### Conclusion

The available data on the toxicological profile of **Methylarbutin** is limited. While some information from safety data sheets suggests low acute dermal toxicity and no skin or eye irritation potential, a warning for potential genetic defects and toxicity upon ingestion, dermal contact, or inhalation exists, creating a degree of uncertainty.

Extrapolation from the more extensively studied analogues, alpha-arbutin and beta-arbutin, suggests that **Methylarbutin** is unlikely to be a potent acute toxicant, skin or eye irritant, or skin sensitizer. The genotoxicity, carcinogenicity, and reproductive toxicity are also likely to be of low concern, provided that the release of hydroquinone is minimal.

The primary toxicological concern for **Methylarbutin**, as with other arbutin derivatives, is its potential to hydrolyze and release hydroquinone. Therefore, the stability of **Methylarbutin** in formulations and under conditions of use is a critical determinant of its safety. Any comprehensive safety assessment must include a thorough evaluation of the potential for hydroquinone formation.

Further studies are required to definitively characterize the toxicological profile of **Methylarbutin** and to address the existing data gaps, particularly concerning its genotoxic potential and repeated dose toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Acute and Subacute Toxicity Study of α-Arbutin: An In Vivo Evidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. SCCS Issued Final Opinion on the Safety of Alpha-Arbutin and Beta-Arbutin Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]
- To cite this document: BenchChem. [Methylarbutin: A Comprehensive Toxicological Profile].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676437#basic-toxicological-profile-of-methylarbutin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com